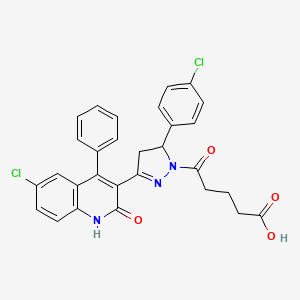
4-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride” is a chemical compound with the CAS Number: 1855693-86-5 . It has a molecular weight of 259.64 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5ClF3NO2S/c1-4-2-6 (7 (9,10)11)12-3-5 (4)15 (8,13)14/h2-3H,1H3 . This indicates that the compound contains carbon ©, hydrogen (H), chlorine (Cl), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) atoms.Physical And Chemical Properties Analysis
The compound has a molecular weight of 259.64 . More specific physical and chemical properties are not detailed in the search results.Applications De Recherche Scientifique
Environmental Degradation and Monitoring
Microbial Degradation and Environmental Fate of PFAS Liu and Avendaño (2013) review the microbial degradation of polyfluoroalkyl chemicals, highlighting the transformation of these compounds into perfluoroalkyl acids (PFAAs) like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS). This degradation process is crucial for understanding the environmental fate of PFAS precursors and their ultimate impact on ecosystems and human health (Liu & Avendaño, 2013).
Health Impacts and Exposure Analysis
Biological Monitoring of PFAS in Wildlife and Humans Houde et al. (2006) provide a comprehensive review of the biological monitoring of PFCAs, PFSAs, and related PFAS in wildlife and humans, emphasizing the increased exposure over the last two decades. This work underscores the bioaccumulation and biomagnification potential of PFAS, raising concerns about environmental and human health impacts (Houde et al., 2006).
Environmental and Health Risk Assessment
Toxicity and Risk Assessment of PFAS Lau, Butenhoff, and Rogers (2004) delve into the developmental toxicity of perfluoroalkyl acids, such as PFOS and PFOA. Their review provides insight into the potential health risks these substances pose, informing regulatory and safety assessments aimed at minimizing exposure and protecting public health (Lau et al., 2004).
Technological Applications and Treatment
Advancements in PFAS Treatment Technologies Kucharzyk et al. (2017) critically review novel treatment technologies for PFAS compounds, such as PFOS and PFOA, in groundwater. This article evaluates the effectiveness of various remediation strategies, including adsorption and advanced oxidation processes, offering insights into the challenges and frontiers of PFAS treatment (Kucharzyk et al., 2017).
Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s recommended to not breathe its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .
Orientations Futures
Trifluoromethylpyridine (TFMP) and its intermediates, including “4-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride”, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, it is expected that many novel applications of TFMP will be discovered in the future .
Mécanisme D'action
Target of Action
It’s known that sulfonyl chloride compounds often act as electrophiles, reacting with nucleophiles in biochemical systems . The specific targets would depend on the biological system in which the compound is introduced.
Mode of Action
The mode of action of 4-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride involves its interaction with its targets via electrophilic substitution . The sulfonyl chloride group (-SO2Cl) is highly reactive and can be replaced by a nucleophile, leading to the formation of a new covalent bond .
Biochemical Pathways
It’s known that trifluoromethylpyridines are used in the synthesis of various agrochemical and pharmaceutical ingredients , suggesting they may interact with a variety of biochemical pathways.
Pharmacokinetics
The trifluoromethyl group is known to improve drug potency by lowering the pka of certain compounds, which could potentially enhance bioavailability .
Result of Action
It’s known that the compound is hazardous and can cause skin corrosion, serious eye damage, and specific target organ toxicity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemical species can influence the action, efficacy, and stability of this compound. For instance, it’s classified as a combustible, corrosive hazardous material , suggesting that it should be handled with care to ensure safety and maintain its stability.
Propriétés
IUPAC Name |
4-methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO2S/c1-4-2-6(7(9,10)11)12-3-5(4)15(8,13)14/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCFTFRYPYKCFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1S(=O)(=O)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-amino-4-(furan-2-yl)-N-(thiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2994912.png)
![3-(2-fluorobenzyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![1-(4-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2994919.png)
![6-Bromo-2-methyl-4-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline](/img/structure/B2994920.png)


![ethyl 3-carbamoyl-2-(5-nitrothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2994924.png)


![4-(4-Benzylpiperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2994927.png)

![1-(3-Chlorophenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea](/img/structure/B2994931.png)